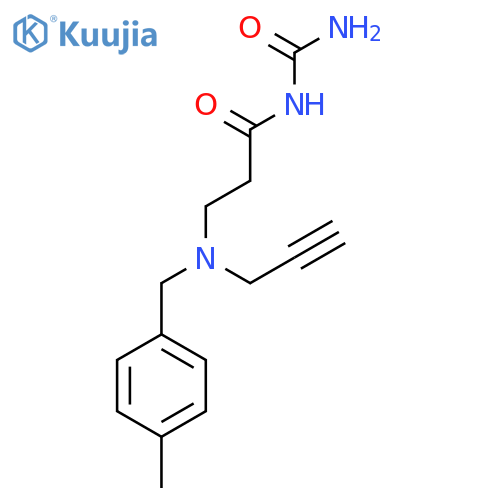Cas no 1252298-84-2 ((3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea)

1252298-84-2 structure
商品名:(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea 化学的及び物理的性質
名前と識別子
-
- (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea
- NCGC00329905-01
- 1252298-84-2
- EN300-26618830
- N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide
- (3-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- AB01323514-02
- AKOS034630044
- Z850790920
-
- インチ: 1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20)
- InChIKey: HZHGFBLGQIHYHT-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(CC#C)CC1C=CC(C)=CC=1)NC(N)=O
計算された属性
- せいみつぶんしりょう: 273.148
- どういたいしつりょう: 273.148
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26618830-0.05g |
(3-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea |
1252298-84-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1252298-84-2 ((3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
